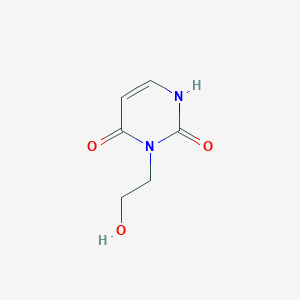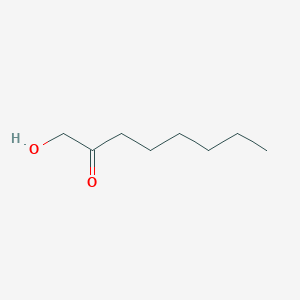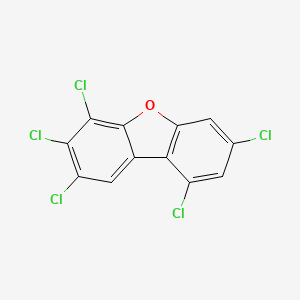
1,2,6,9-Tetrachlorodibenzofuran
Overview
Description
1,2,6,9-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their environmental persistence and potential harmful effects on human health and ecosystems . This compound is particularly notable for its high toxicity and its ability to bioaccumulate in the food chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6,9-Tetrachlorodibenzofuran is not typically synthesized intentionally but is often formed as a by-product in various industrial processes . These processes include the production of chlorinated pesticides, where it is formed through the intermolecular condensation of ortho-chlorophenols . Additionally, it can be produced through intramolecular cyclization reactions of predibenzofurans .
Industrial Production Methods
In industrial settings, this compound is often generated during the combustion and pyrolysis of organochlorine compounds in the presence of chlorides . This can occur in waste incineration, fires involving polychlorinated biphenyl (PCB) transformers, and vehicle exhausts using leaded fuel . The compound is also a by-product of the chlorine bleaching of paper products .
Chemical Reactions Analysis
Types of Reactions
1,2,6,9-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: Can be reduced under specific conditions, although detailed mechanisms are less commonly studied.
Substitution: Undergoes nucleophilic aromatic substitution reactions, particularly with reactive species like hydrogen peroxide.
Common Reagents and Conditions
Hydrogen Peroxide (H₂O₂): Used in oxidation reactions, often in the presence of water molecules.
Hydroperoxide Anion (HO₂⁻): Involved in nucleophilic addition reactions.
Major Products
The major products formed from these reactions include intermediates containing O-O bonds and dissociated C-O bonds .
Scientific Research Applications
1,2,6,9-Tetrachlorodibenzofuran is primarily used in scientific research to study its environmental impact and toxicological effects . Its applications include:
Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mechanism of Action
1,2,6,9-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . The activation of these genes mediates the biochemical and toxic effects of the compound, including its potential carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another highly toxic member of the polychlorinated dibenzofurans family, known for its environmental persistence and harmful effects.
1,2,3,4-Tetrachlorodibenzofuran: Similar in structure but with different chlorine atom positions, leading to variations in toxicity and environmental behavior.
Uniqueness
1,2,6,9-Tetrachlorodibenzofuran is unique due to its specific chlorine atom positions, which influence its reactivity and interaction with biological systems . Its high toxicity and ability to bioaccumulate make it a compound of significant concern in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,6,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPGLLVEBKXASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(C=CC(=C23)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220933 | |
| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-18-9 | |
| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Z387B7Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)









